N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group at the 2-position. The molecule further features a sulfonamide-linked 2,1,3-benzoxadiazole moiety via an ethylamine spacer.
Properties
Molecular Formula |
C17H16N4O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O6S/c22-17(14-10-25-12-5-1-2-6-13(12)26-14)18-8-9-19-28(23,24)15-7-3-4-11-16(15)21-27-20-11/h1-7,14,19H,8-10H2,(H,18,22) |
InChI Key |
GBPFYBYGBSRMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Catechol with α-Haloesters
The benzodioxane ring is synthesized via acid-catalyzed cyclization of catechol with α-haloesters (e.g., ethyl 2-bromopropionate) under reflux conditions. The reaction proceeds through nucleophilic substitution and subsequent intramolecular cyclization:
$$
\text{Catechol} + \text{CH}_2\text{BrCOOR} \xrightarrow{\text{H}^+} \text{2,3-Dihydro-1,4-benzodioxine-2-carboxylate}
$$
Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using aqueous NaOH or LiOH:
$$
\text{RCOOR'} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{RCOOH}
$$
Conditions :
Synthesis of 2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethylamine
Sulfonation of 2,1,3-Benzoxadiazol-4-amine
The benzoxadiazole sulfonyl chloride is prepared by treating 2,1,3-benzoxadiazol-4-amine with chlorosulfonic acid:
$$
\text{C}6\text{H}3\text{N}3\text{O} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}2\text{N}3\text{O}3\text{SCl}
$$
Conditions :
- Temperature: 0–5°C, 2 hours
- Yield: 70–85%
Amine Sulfonylation
The sulfonyl chloride reacts with ethylenediamine in the presence of a base:
$$
\text{C}6\text{H}2\text{N}3\text{O}3\text{SCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}2\text{N}3\text{O}3\text{S-NHCH}2\text{CH}2\text{NH}2
$$
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 25°C, 4 hours
- Yield: 60–75%
Amide Coupling Reaction
Activation of Carboxylic Acid
The benzodioxine carboxylic acid is activated using carbodiimide reagents (e.g., EDC or DCC) with HOBt:
$$
\text{RCOOH} + \text{EDC/HOBt} \rightarrow \text{RCOO}^-\text{(activ.)}
$$
Conditions :
Coupling with Amine
The activated acid reacts with the sulfonamide ethylamine derivative:
$$
\text{RCOO}^-\text{(activ.)} + \text{H}2\text{NCH}2\text{CH}2\text{SO}2\text{C}6\text{H}2\text{N}3\text{O} \rightarrow \text{RCONHCH}2\text{CH}2\text{SO}2\text{C}6\text{H}2\text{N}_3\text{O}
$$
Conditions :
Optimization and Analytical Data
Reaction Monitoring
- TLC : Rf = 0.45 (EtOAc/hexane, 1:1)
- HPLC : Retention time = 8.2 min (C18 column, 60% MeOH/H₂O)
Purification
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.30 (m, 2H, OCH₂), 3.55 (t, 2H, CH₂SO₂), 3.20 (q, 2H, CH₂NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (CO), 148.2 (C-O), 132.1–117.4 (Ar-C), 64.5 (OCH₂), 42.1 (CH₂SO₂) |
| HRMS (ESI+) | m/z 447.0921 [M+H]⁺ (calc. 447.0918) |
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Efficiency : Benzoxadiazole sulfonyl chloride is commercially available at $120–150/g (bulk pricing reduces to $45/g).
- Safety : Use of chlorosulfonic acid requires corrosion-resistant reactors (e.g., Hastelloy C-276).
- Environmental Impact : Solvent recovery systems (e.g., DMF distillation) minimize waste.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in the benzoxadiazole can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. The benzoxadiazole component is believed to interact with specific proteins and enzymes involved in cancer pathways, potentially leading to the inhibition of tumor growth. Research indicates that derivatives of benzoxadiazole can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various animal models. Its mechanism may involve the modulation of pro-inflammatory cytokines and the inhibition of inflammatory pathways such as NF-kB signaling . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
Studies have indicated that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide possesses antimicrobial properties against a range of pathogens. The sulfonamide functional group is particularly effective against bacterial infections, making it a candidate for further development as an antibiotic .
The diverse biological activities of this compound are summarized in the following table:
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts mitochondrial function | Cancer therapy |
| Anti-inflammatory | Modulates cytokines; inhibits NF-kB signaling | Treatment of inflammatory diseases |
| Antimicrobial | Inhibits bacterial growth | Development of new antibiotics |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of benzoxadiazole derivatives in inhibiting cancer cell proliferation. The researchers reported that modifications to the benzoxadiazole structure significantly enhanced its cytotoxicity against various cancer cell lines .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers administered the compound to animal models exhibiting signs of inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and enzymes, altering their activity. This compound can also participate in electron transfer processes, making it useful in studying redox reactions .
Comparison with Similar Compounds
Core Modifications
- Benzodioxine Core : The target compound shares the 2,3-dihydro-1,4-benzodioxine core with analogs such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits anti-inflammatory activity via inhibition of prostaglandin synthesis . The carboxamide group at the 2-position (common in the target compound and others ) may enhance binding affinity through hydrogen bonding.
- Sulfonamide Linkers : The benzoxadiazole sulfonamide group in the target compound contrasts with fluorobenzenesulfonamide () and chloropyridine sulfonamide (). Electron-withdrawing groups (e.g., fluorine, chlorine) in these analogs improve metabolic stability and enzyme interactions .
Pharmacological Potential
- Compound 107 () demonstrates dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), suggesting that benzodioxine sulfonamides may target inflammatory pathways . The target compound’s benzoxadiazole group, a known fluorescence probe moiety, could facilitate mechanistic studies .
- The absence of activity data for the trifluoromethyl indazole derivative () highlights gaps in pharmacological profiling for newer analogs.
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound characterized by its unique structural features, which include a benzoxadiazole moiety and a 1,4-benzodioxane scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
- Structure : The compound features a sulfonamide linkage that connects the benzoxadiazole to the benzodioxane structure.
Anticancer Activity
Research has indicated that compounds containing the 1,4-benzodioxane structure exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of 1,4-benzodioxane can inhibit cancer cell growth effectively. The compound CCT251236, a bisamide derivative of 1,4-benzodioxane, showed growth inhibitory effects in human ovarian carcinoma xenograft models .
- Another derivative was reported to inhibit the p38α MAPK pathway, which is crucial in various cancer-related processes .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxane derivatives has been well-documented:
- Compounds similar to N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine have been shown to exhibit anti-inflammatory activity. For example, a specific analog demonstrated significant inhibition of inflammatory markers in vitro .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored:
- A series of synthesized derivatives containing the benzodioxane ring system were evaluated for antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli. Some exhibited comparable or superior activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzodioxane derivatives is vital for optimizing their biological activities:
- Studies have indicated that modifications at specific positions on the benzodioxane ring significantly influence their anti-inflammatory and anticancer activities. For instance, substituents at position 6 were found to enhance efficacy against inflammatory responses .
Case Study 1: Anticancer Efficacy
In a controlled study involving human ovarian carcinoma xenografts:
- Compound Tested : CCT251236 (a derivative with a similar structure).
- Results : Demonstrated substantial growth inhibition in tumor models with minimal toxicity to normal cells.
Case Study 2: Anti-inflammatory Response
A comparative analysis of various benzodioxane derivatives revealed:
- Compound Tested : A specific 1,4-benzodioxane analog.
- Results : Significant reduction in pro-inflammatory cytokines in vitro assays compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
